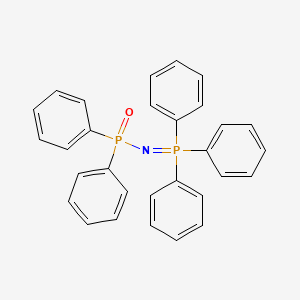

(Diphenylphosphonimido)triphenylphosphorane

描述

(Diphenylphosphonimido)triphenylphosphorane is an organophosphorus compound with the molecular formula C30H25NOP2. It is a versatile reagent used in organic synthesis and coordination chemistry. The compound is known for its ability to form stable complexes with various metal ions, making it valuable in catalysis and material science .

准备方法

Synthetic Routes and Reaction Conditions

(Diphenylphosphonimido)triphenylphosphorane can be synthesized through the reaction of triphenylphosphine with diphenylphosphonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition .

Industrial Production Methods

This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

化学反应分析

Role in Polymerization Catalysis

(Diphenylphosphonimido)triphenylphosphorane acts as a neutral nucleophilic cocatalyst in chromium hydroxide complexes for synthesizing polycarbonate diols and polylactide block copolymers . Key reactions include:

Ring-Opening Polymerization (ROP) of Cyclohexene Oxide (CHO)

-

Mechanism : Ph₂P(O)NPPh₃ facilitates the ROP of CHO via a coordination-insertion pathway.

-

Catalytic System :

-

Chromium hydroxide complex (e.g., CrOH[L] )

-

Cocatalyst: Ph₂P(O)NPPh₃

-

-

Outcome :

Table 1: Polymerization Conditions and Results

| Monomer | Catalyst Ratio (Cr:Ph₂P(O)NPPh₃) | Temp (°C) | Yield (%) | Mₙ (g/mol) | Đ |

|---|---|---|---|---|---|

| CHO | 1:1 | 80 | 99 | 5,300 | 1.04 |

| CHO | 1:2 | 80 | 98 | 4,800 | 1.06 |

Hydrolytic Stability

Ph₂P(O)NPPh₃ exhibits moderate stability under hydrolytic conditions:

-

Reaction : Hydrolysis in aqueous media yields triphenylphosphine oxide and diphenylphosphinic acid .

-

Conditions : Vigorous hydrolysis at elevated temperatures (e.g., 100°C for 24 hours) .

-

Implications : Stability limits its use in moisture-sensitive reactions but enables controlled degradation in polymer termination steps .

Interaction with Carbonyl Compounds

Ph₂P(O)NPPh₃ participates in Wittig-like reactions, though less commonly than classical ylides:

-

Example : Reaction with aldehydes produces alkenes via oxaphosphetane intermediates .

-

Key Difference : Unlike triphenylphosphine-derived ylides, Ph₂P(O)NPPh₃ shows reduced nucleophilicity due to electron-withdrawing substituents .

Comparison with Other Phosphoranes

| Property | Ph₂P(O)NPPh₃ | Triphenylphosphine Ylides |

|---|---|---|

| Nucleophilicity | Moderate | High |

| Hydrolytic Stability | Moderate | Low |

| Catalytic Efficiency | High in ROP | Limited |

| End-Group Fidelity | Excellent (MALDI-TOF) | Variable |

科学研究应用

Chemical Synthesis

1.1 Coordination Chemistry

(Diphenylphosphonimido)triphenylphosphorane serves as a significant ligand in coordination chemistry. It forms stable complexes with various metal ions, facilitating catalytic processes in organic reactions. Its ability to stabilize metal centers enhances the efficiency of catalysis, making it valuable in both academic research and industrial applications.

1.2 Organic Synthesis

The compound is utilized in organic synthesis for its reactivity and ability to participate in nucleophilic substitution reactions. It can be oxidized to phosphine oxides or reduced to phosphines, allowing for diverse synthetic pathways. Additionally, it is employed in the synthesis of advanced materials, including polymers and pharmaceuticals.

Biological Applications

2.1 Enzyme Mechanism Studies

Research has indicated that this compound can be used as a probe to study enzyme mechanisms. Its coordination with metal ions in biological systems provides insights into the catalytic roles of these metals in enzymatic reactions.

2.2 Drug Delivery Systems

The compound's ability to form stable complexes with metal ions has led to explorations into its potential use in drug delivery systems. These complexes can enhance the solubility and stability of therapeutic agents, improving their bioavailability.

Materials Science

3.1 Polymer Chemistry

this compound is involved in the synthesis of polycarbonate diols through copolymerization processes. These diols are crucial for producing polyurethane foams and other advanced materials . The compound acts as a co-catalyst, enabling controlled polymerization and resulting in materials with desirable thermal and mechanical properties.

3.2 Stability Studies

The hydrolytic stability of this compound has been investigated under various conditions, demonstrating its robustness against degradation. This property is essential for applications where chemical stability is paramount, such as in high-performance polymers .

Case Studies

作用机制

The mechanism of action of (Diphenylphosphonimido)triphenylphosphorane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The compound’s molecular targets include metal centers in enzymes and catalytic systems, where it can influence reaction pathways and enhance reaction rates .

相似化合物的比较

Similar Compounds

Triphenylphosphine: A common organophosphorus compound used as a ligand and reagent in organic synthesis.

Triphenylphosphine oxide: An oxidation product of triphenylphosphine, used in various chemical reactions.

Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide, used in similar applications.

Uniqueness

(Diphenylphosphonimido)triphenylphosphorane is unique due to its ability to form stable complexes with a wide range of metal ions, making it highly versatile in catalysis and material science. Its stability and reactivity profile distinguish it from other similar compounds, providing unique advantages in specific applications .

生物活性

(Diphenylphosphonimido)triphenylphosphorane, also known as Ph₂P(O)NPPh₃, is a compound that has garnered attention in various fields of chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by its unique phosphonimide structure, which contributes to its reactivity and interaction with biological systems. Its molecular formula is C₁₈H₁₈N₁O₁P₂, and it possesses a molecular weight of 335.33 g/mol.

Mechanisms of Biological Activity

- Catalytic Properties :

- Hydrolytic Stability :

- Interaction with Biological Molecules :

Case Study 1: Polymerization Reactions

In a study focused on the copolymerization of lactide and epoxides using this compound as a cocatalyst, researchers found that the compound significantly improved the yield and molecular weight of the resulting polymers. This finding suggests its potential utility in developing biodegradable materials for medical applications .

Case Study 2: Hydrolysis Resistance

Another investigation assessed the hydrolytic stability of this compound under vigorous conditions. The results demonstrated that the compound maintained its structural integrity, indicating its suitability for long-term applications in environments exposed to water or moisture .

Research Findings

A summary of key research findings related to this compound's biological activity includes:

| Study Focus | Findings | Implications |

|---|---|---|

| Catalytic Activity | Enhanced polymerization rates when used as a cocatalyst | Potential use in synthesizing biodegradable polymers |

| Hydrolytic Stability | Maintained structural integrity under hydrolytic conditions | Suitable for drug delivery systems |

| Interaction with Biological Systems | Mimics phosphate groups, influencing enzymatic activities | Possible applications in biochemistry |

属性

IUPAC Name |

diphenylphosphorylimino(triphenyl)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NOP2/c32-34(29-22-12-4-13-23-29,30-24-14-5-15-25-30)31-33(26-16-6-1-7-17-26,27-18-8-2-9-19-27)28-20-10-3-11-21-28/h1-25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXYQIADDPAMGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NOP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944164 | |

| Record name | P,P-Diphenyl-N-(triphenyl-lambda~5~-phosphanylidene)phosphinic amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2156-69-6 | |

| Record name | NSC76071 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | P,P-Diphenyl-N-(triphenyl-lambda~5~-phosphanylidene)phosphinic amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | di(phenyl)phosphorylimino-tri(phenyl)-$l^{5}-phosphane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。